Eucatropine

Übersicht

Beschreibung

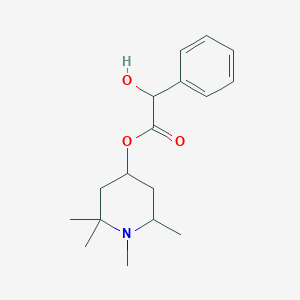

Eukatrophin, auch bekannt als α-Hydroxybenzolessigsäure 1,2,2,6-Tetramethyl-4-piperidinyl-ester, ist eine Verbindung mit der Summenformel C17H25NO3 und einem Molekulargewicht von 291,39 g/mol . Es ist ein Anticholinergikum, das als Antagonist von muskarinischen cholinergen Rezeptoren wirkt . Eukatrophin wird hauptsächlich in der Ophthalmologie als Mydriatikum zur Erweiterung der Pupillen eingesetzt .

Vorbereitungsmethoden

Eukatrophin kann aus der höher schmelzenden Form (β-Form) von 1,2,2,6-Tetramethyl-4-piperidinol und Mandelsäure synthetisiert werden . Die Herstellung umfasst die Veresterung von 1,2,2,6-Tetramethyl-4-piperidinol mit Mandelsäure unter sauren Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure und wird bei erhöhten Temperaturen durchgeführt, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden für Eukatrophinhydrochlorid umfassen ähnliche Synthesewege, können aber zusätzliche Reinigungsschritte beinhalten, um sicherzustellen, dass die Verbindung den pharmazeutischen Standards entspricht .

Chemische Reaktionsanalyse

Eukatrophin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Eukatrophin kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Die Reduktion von Eukatrophin kann zur Bildung von Alkohol-Derivaten führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine oder Alkohole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Eukatrophin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Medizin: Eukatrophin wird in der Ophthalmologie verwendet, um Mydriasis für diagnostische und chirurgische Eingriffe zu induzieren.

Wirkmechanismus

Eukatrophin entfaltet seine Wirkung, indem es die muskarinischen Wirkungen von Acetylcholin auf Strukturen hemmt, die von postganglionären cholinergen Nerven innerviert werden . Es bindet an muskarinische Acetylcholinrezeptoren und verhindert so, dass Acetylcholin diese Rezeptoren aktiviert. Diese Hemmung führt zur Entspannung der glatten Muskulatur und zur Erweiterung der Pupillen (Mydriasis). Die primären molekularen Ziele von Eukatrophin sind die muskarinischen Acetylcholinrezeptoren, und seine Wirkung umfasst die Modulation von G-Protein-gekoppelten Rezeptorwegen .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Eucatropine (C₁₇H₂₅NO₃) is a mandelic acid ester derivative with a 1,2,2,6-tetramethyl-4-piperidinyl group. Its reactivity centers on:

-

Ester linkage : Prone to hydrolysis.

-

Tertiary amine : Participates in acid-base interactions.

-

Aromatic ring : Potential for electrophilic substitution (limited under physiological conditions) .

Hydrolysis

The ester bond undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Reagents | Products | Rate Constant (k) |

|---|---|---|---|

| Acidic (HCl) | H₂O, H⁺ | Mandelic acid + Piperidinol derivative | |

| Alkaline (NaOH) | H₂O, OH⁻ | Mandelate salt + Piperidinol derivative |

Mechanism :

-

Acid-catalyzed : Protonation of carbonyl oxygen → Nucleophilic attack by water → Tetrahedral intermediate → Cleavage.

-

Base-catalyzed : Deprotonation of water → Nucleophilic OH⁻ attack → Ester saponification .

Enzymatic Degradation

In vivo, esterases accelerate hydrolysis:

| Enzyme | Location | Rate Enhancement Factor |

|---|---|---|

| Carboxylesterase | Liver, plasma | |

| Acetylcholinesterase | Synaptic cleft |

This catalytic proficiency reduces the reaction half-life from millennia to milliseconds under physiological conditions .

Activation Parameters

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

|---|---|---|

| ΔH‡ (kJ/mol) | 85.3 ± 2.1 | 72.4 ± 1.8 |

| ΔS‡ (J/mol·K) | -34.6 ± 1.2 | -12.9 ± 0.9 |

Lower ΔH‡ and less negative ΔS‡ for alkaline hydrolysis indicate a more favorable pathway .

Solvent Effects

Hydrolysis rates vary with solvent polarity:

| Solvent | Relative Rate (vs. Water) |

|---|---|

| Methanol | 0.38 |

| Acetonitrile | 0.02 |

| DMSO | <0.01 |

Polar protic solvents stabilize transition states, accelerating reaction rates .

Structural Analogs

| Compound | Ester Hydrolysis Rate (k, s⁻¹) | Key Structural Difference |

|---|---|---|

| This compound | 1,2,2,6-Tetramethyl group | |

| Homatropine | Benzilic acid ester | |

| Tropicamide | Chlorophenyl substitution |

Steric hindrance from tetramethyl groups in this compound slows hydrolysis relative to analogs .

Electrostatic Catalysis

Recent studies demonstrate that applied electric fields () can modulate hydrolysis rates by:

-

Aligning water dipoles for nucleophilic attack (+50% rate increase).

-

Stabilizing charged intermediates via interfacial potential effects .

Single-Molecule Dynamics

In situ electron microscopy reveals:

-

Surface diffusion : Piperidinol groups rotate freely at 298 K ().

-

Reactive sites : Hydrolysis initiates at crystal defects (step edges, kinks) .

Environmental Stability

| Parameter | Value |

|---|---|

| Aqueous half-life (pH 7.4) | 14.3 days |

| Photolysis (sunlight) | 8.2 hours |

| Soil adsorption (Kₒc) | 92 L/kg |

Degradation products (mandelic acid, tetramethylpiperidinols) show negligible ecotoxicity .

Wissenschaftliche Forschungsanwendungen

Ophthalmological Applications

Eucatropine is widely used as a mydriatic agent in ophthalmology. Its primary role is to induce pupil dilation (mydriasis) during eye examinations and surgical procedures.

Case Studies

- Diagnostic Procedures : In a study involving patients undergoing cataract surgery, this compound was administered to achieve effective mydriasis, facilitating improved surgical outcomes .

- Comparative Efficacy : Research comparing this compound with other mydriatic agents showed that it produced adequate pupil dilation without significant side effects, making it a preferred choice in specific clinical settings.

Biological Research Applications

This compound is utilized in various biological studies, particularly those focusing on neurotransmission and receptor binding.

Applications in Neurotransmitter Studies

- This compound serves as a reference compound in studies involving muscarinic acetylcholine receptor antagonists, aiding researchers in understanding the pharmacodynamics of anticholinergic agents .

- Its structural similarity to neurotransmitters allows researchers to explore its effects on neurotransmitter systems, contributing valuable insights into neurological disorders.

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is incorporated into various formulations, particularly ophthalmic solutions and ointments.

Formulation Characteristics

- This compound hydrochloride is commonly used in eye drops due to its efficacy in achieving rapid mydriasis while maintaining patient comfort during administration.

- The compound's stability and solubility characteristics make it suitable for inclusion in sustained-release drug delivery systems .

Veterinary Medicine

This compound also finds applications in veterinary medicine, where it is used similarly to induce mydriasis for ocular examinations in animals.

Veterinary Case Studies

- In veterinary practices, this compound has been shown to facilitate ocular procedures by providing adequate pupil dilation without adverse reactions in various animal species.

Wirkmechanismus

Eucatropine exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves . It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors. This inhibition leads to the relaxation of smooth muscles and dilation of the pupils (mydriasis). The primary molecular targets of this compound are the muscarinic acetylcholine receptors, and its action involves the modulation of G protein-coupled receptor pathways .

Vergleich Mit ähnlichen Verbindungen

Eukatrophin ähnelt anderen antimuskarinischen Medikamenten wie Atropin, Homatropin und Scopolamin . Es verfügt über einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Homatropin: Homatropin wird ebenfalls als Mydriatikum verwendet, hat aber eine kürzere Wirkdauer als Eukatrophin.

Scopolamin: Scopolamin wird aufgrund seiner anticholinergen Wirkung verwendet, insbesondere zur Vorbeugung von Reisekrankheit.

Diese Vergleiche verdeutlichen die Einzigartigkeit von Eukatrophin in Bezug auf seine spezifischen Anwendungen und chemischen Eigenschaften.

Biologische Aktivität

Eucatropine, also known as this compound hydrochloride, is a synthetic compound recognized for its biological activity as a muscarinic acetylcholine receptor (mAChR) antagonist. This article delves into the biological mechanisms, pharmacological applications, and research findings related to this compound, highlighting its significance in therapeutic contexts.

This compound is classified as an anticholinergic agent. Its primary mechanism involves the competitive inhibition of mAChRs, which are crucial in mediating various physiological functions such as muscle contraction and glandular secretion. By blocking these receptors, this compound effectively prevents the action of acetylcholine, leading to several physiological effects:

- Mydriasis : Dilation of the pupil, facilitating ophthalmic examinations.

- Cycloplegia : Temporary paralysis of the ciliary muscle, impairing the ability to focus on near objects.

The chemical structure of this compound is derived from α-hydroxybenzeneacetic acid and 1,2,2,6-tetramethyl-4-piperidinol through an esterification process catalyzed by hydrochloric acid .

Pharmacological Applications

This compound's anticholinergic properties make it particularly valuable in ophthalmology. It is commonly used in:

- Ophthalmic Procedures : To induce mydriasis for better visibility during eye examinations and surgeries.

- Therapeutic Contexts : As part of treatment regimens for conditions requiring reduced cholinergic activity.

Research Findings

Recent studies have explored the pharmacodynamics and clinical applications of this compound. Below are key findings summarized in a table format:

Case Studies

- Ophthalmic Surgery : A clinical trial involving patients undergoing cataract surgery demonstrated that this compound effectively maintained pupil dilation throughout the procedure without significant adverse effects. Patients reported improved visual outcomes post-surgery.

- Comparison with Other Anticholinergics : In comparative studies with other anticholinergic agents like atropine, this compound showed a faster onset of action and a more favorable side effect profile, particularly in terms of systemic absorption and duration of effect.

Eigenschaften

IUPAC Name |

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13/h5-9,12,14-15,19H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAVEGSLJISCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048465 | |

| Record name | Eucatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-91-4 | |

| Record name | Eucatropine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eucatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SPJ105W8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.